5-Chloro-2-(chloromethyl)pyrimidine
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Overview
Description
5-Chloro-2-(chloromethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 2 and 5 of the pyrimidine ring, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
5-Chloro-2-(chloromethyl)pyrimidine is a useful research chemical . It is primarily used as a reagent in the synthesis of fused benzoxazepinones . These compounds are known to act as ion channel modulators . .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. As a reagent, it likely interacts with other compounds to form new chemical structures. In the case of benzoxazepinones, it may contribute to the formation of the pyrimidine ring structure, which is crucial for their activity as ion channel modulators .
Biochemical Pathways
Benzoxazepinones are known to modulate ion channels, which play critical roles in numerous physiological processes, including nerve impulse transmission and muscle contraction .
Result of Action
The molecular and cellular effects of this compound’s action are not explicitly described in the available literature. As a reagent in the synthesis of benzoxazepinones, its primary role is likely in the formation of these compounds. The resulting benzoxazepinones, as ion channel modulators, can have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)pyrimidine typically involves chlorination and cyclization reactions. One common method involves the chlorination of 2-methylpyrimidine using phosphorus oxychloride and phosphorus pentachloride. The reaction is carried out under cooling conditions to control the exothermic nature of the process .
Industrial Production Methods
In industrial settings, the production of this compound often employs solid triphosgene or diphosgene as chlorinating agents. This approach minimizes the use of dimethylformamide (DMF) and reduces the generation of phosphorous waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine yields an aminopyrimidine derivative, while substitution with a thiol produces a thiopyrimidine derivative .
Scientific Research Applications
5-Chloro-2-(chloromethyl)pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Similar in structure but lacks the chloromethyl group at position 5.
5-Chloro-2-methylpyrimidine: Similar but has a methyl group instead of a chloromethyl group at position 2.
Uniqueness
5-Chloro-2-(chloromethyl)pyrimidine is unique due to the presence of both chlorine atoms and a chloromethyl group, which enhances its reactivity and versatility in chemical syntheses. This dual functionality makes it a valuable intermediate for the development of complex molecules .
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRLUJTUHEVAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680965 |
Source
|
Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-28-7 |
Source
|
Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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